![molecular formula C16H16ClF3N4O2S2 B3006218 N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide CAS No. 392298-88-3](/img/structure/B3006218.png)

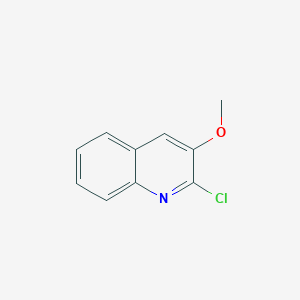

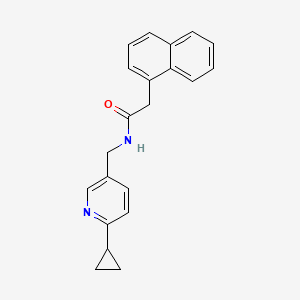

N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound belongs to the class of 1,3,4-thiadiazole derivatives . These derivatives have shown significant biological activity, including anticancer properties .

Synthesis Analysis

The synthesis of similar compounds often involves benzoylation with benzoyl chloride of a key starter compound in a weak basic aqueous medium, followed by hydrazide formation and cyclization with CS2 .Molecular Structure Analysis

The molecular structure of this compound includes a 1,3,4-thiadiazole ring, a trifluoromethyl group, and a chloroaniline group . The exact structure would need to be confirmed through spectral analysis .Applications De Recherche Scientifique

Agrochemical Development

The trifluoromethyl group present in this compound is a common feature in many agrochemicals . This group can significantly alter the biological activity of pesticides, making them more effective against pests. The compound could serve as an intermediate in the synthesis of novel pesticides or herbicides with improved properties such as increased potency, stability, and reduced environmental impact.

Pharmaceutical Research

Compounds with a trifluoromethyl group have been used in the development of pharmaceuticals due to their unique physicochemical properties . This compound could be investigated for its potential medicinal properties, possibly leading to the development of new drugs with enhanced efficacy and selectivity for certain biological targets.

Mécanisme D'action

Target of Action

The primary target of this compound is Thymidylate synthase . Thymidylate synthase is an enzyme that plays a crucial role in the synthesis of thymidine monophosphate (dTMP), which is essential for DNA replication and repair .

Mode of Action

It is known that the compound interacts with its target, thymidylate synthase, and potentially inhibits its function . This inhibition could lead to a decrease in the synthesis of thymidine monophosphate, thereby affecting DNA replication and repair.

Biochemical Pathways

The compound contributes to the de novo mitochondrial thymidylate biosynthesis pathway . By inhibiting Thymidylate synthase, it disrupts the normal functioning of this pathway, which can lead to a decrease in the production of thymidine monophosphate and subsequently affect DNA replication and repair.

Propriétés

IUPAC Name |

N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClF3N4O2S2/c1-2-3-4-12(25)22-14-23-24-15(28-14)27-8-13(26)21-11-7-9(16(18,19)20)5-6-10(11)17/h5-7H,2-4,8H2,1H3,(H,21,26)(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXEQUGSSNUSSOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=NN=C(S1)SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClF3N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-nitro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3006135.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B3006137.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3006144.png)

![N-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}phenyl)acetamide](/img/structure/B3006146.png)

![3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride](/img/structure/B3006152.png)

![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B3006153.png)